Myostatin inhibitor D-peptide

Description

Rationale for Myostatin Inhibition in Muscle Atrophy Research

Muscle atrophy, the progressive loss of muscle mass, is a debilitating feature of numerous diseases and conditions, including cancer cachexia, sarcopenia (age-related muscle loss), muscular dystrophies, and disuse. nih.govnih.gov Given myostatin's role as a powerful negative regulator of muscle growth, its inhibition presents a logical and promising therapeutic strategy to counteract muscle wasting. nih.govjohnshopkins.edu By blocking myostatin's activity, the natural brakes on muscle growth are released, potentially leading to an increase in muscle mass and strength. nih.govyoutube.com This approach aims to shift the balance from muscle degradation towards muscle growth and regeneration, thereby improving physical function and quality of life for individuals suffering from muscle wasting disorders. youtube.com

Conceptual Basis for Inducing Muscle Hypertrophy

The fundamental concept behind using myostatin inhibitors to induce muscle hypertrophy—the increase in the size of muscle cells—is the removal of the natural inhibitory signal that restricts muscle growth. youtube.comyoutube.com By blocking myostatin, the balance between muscle protein synthesis and muscle protein degradation is shifted in favor of synthesis. nih.govnih.gov This disruption of the normal homeostatic control allows for an increase in the production of proteins within the muscle fibers, leading to their enlargement.

Research Models for Muscle Wasting Conditions (e.g., Muscular Dystrophy, Sarcopenia, Cancer Cachexia)

Myostatin inhibitor D-peptides are being evaluated in various preclinical models of muscle wasting diseases for their potential to counteract pathological muscle loss.

Muscular Dystrophy: Muscular dystrophies are a group of genetic disorders characterized by progressive muscle degeneration. ontosight.ai Duchenne muscular dystrophy (DMD) is one of the most severe forms. Myostatin inhibition is explored as a therapeutic avenue to increase muscle mass and potentially offset the degenerative process. drugbank.combusinesswire.com While direct studies on MID-35 in DMD models are not extensively published, research on its L-peptide precursors and related compounds has shown promise. For instance, a myostatin-inhibiting peptide, peptide 3d, increased the weight of the tibialis anterior muscles in mdx mice, a common animal model for DMD. nih.gov Furthermore, a series of peptide myostatin inhibitors developed by PeptiDream demonstrated significant improvements in four-limb grip strength in preclinical DMD mouse models. businesswire.com

Sarcopenia: Sarcopenia, the age-related loss of muscle mass and function, is another key area of investigation for myostatin inhibitors. nih.govnih.gov MID-35 has been identified as a promising candidate for treating sarcopenia due to its ability to increase skeletal muscle. researchgate.netmdpi.com In a mouse model, the non-invasive delivery of MID-35 to skeletal muscle resulted in a significant increase in muscle mass, highlighting its potential as a therapeutic strategy for this condition. mdpi.com

| Table 1: In Vivo Efficacy of Myostatin Inhibitory Peptides in Mice | ||

|---|---|---|

| Compound | Model | Observed Effect on Muscle Mass |

| MID-35 | Normal Mouse | 1.3-fold weight increase in tibialis anterior muscle 28 days after single injection. researchgate.netmdpi.com |

| MID-35 | Sarcopenia (via non-invasive delivery) | 1.25-fold increase in skeletal muscle mass. mdpi.com |

| MIPE-1686 (L-peptide precursor) | DMD Model (mdx mice) | Increase in tibialis anterior muscle mass to 114% compared to saline. nih.gov |

Cancer Cachexia: Cachexia is a severe wasting syndrome associated with chronic diseases like cancer, involving significant loss of muscle and fat. nih.govnih.gov Myostatin signaling is considered a key target for intervention. nih.govresearchgate.net The efficacy of MID-35 has been evaluated in a mouse model of cancer cachexia using Lewis lung carcinoma (LLC) cells. nih.gov In these studies, MID-35 effectively mitigated skeletal muscle atrophy. nih.gov When used in combination with the ghrelin receptor agonist anamorelin, MID-35 not only increased muscle mass and the cross-sectional area of muscle fibers but also maximized grip strength and improved survival rates in the cachexic mice. nih.govresearchgate.net Its precursor, peptide-2, also demonstrated an ability to increase gastrocnemius muscle weight and grip strength in this model. nih.gov

| Table 2: Effects of MID-35 in a Mouse Model of Cancer Cachexia | ||

|---|---|---|

| Parameter | Treatment Group | Outcome |

| Gastrocnemius Muscle Weight / Body Weight | MID-35 | Significantly increased compared to control. nih.gov |

| MID-35 + Anamorelin | Significantly increased compared to control. nih.gov | |

| Grip Strength | MID-35 | Improved compared to control. nih.gov |

| MID-35 + Anamorelin | Maximized grip strength improvement. nih.gov | |

| Muscle Fiber Cross-Sectional Area | MID-35 | Alleviated muscle wasting; increased fiber area. nih.gov |

| Survival | MID-35 + Anamorelin | Longer survival compared to control groups. nih.gov |

Properties

Molecular Formula |

C118H184N34O17 |

|---|---|

Molecular Weight |

2350.9 g/mol |

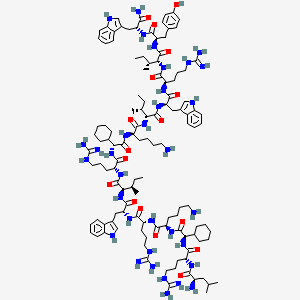

IUPAC Name |

(2R)-6-amino-N-[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(1R)-2-[[(2R)-6-amino-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-cyclohexylacetyl]amino]hexanamide |

InChI |

InChI=1S/C118H184N34O17/c1-9-67(6)94(150-109(164)93(62-75-65-137-83-41-23-20-38-79(75)83)145-102(157)86(44-28-54-131-115(123)124)139-101(156)84(42-24-26-52-119)142-113(168)97(71-32-14-12-15-33-71)151-105(160)87(45-29-55-132-116(125)126)138-100(155)80(121)58-66(4)5)110(165)141-89(47-31-57-134-118(129)130)106(161)152-98(72-34-16-13-17-35-72)114(169)143-85(43-25-27-53-120)103(158)148-96(69(8)11-3)112(167)147-92(61-74-64-136-82-40-22-19-37-78(74)82)108(163)140-88(46-30-56-133-117(127)128)104(159)149-95(68(7)10-2)111(166)146-91(59-70-48-50-76(153)51-49-70)107(162)144-90(99(122)154)60-73-63-135-81-39-21-18-36-77(73)81/h18-23,36-41,48-51,63-69,71-72,80,84-98,135-137,153H,9-17,24-35,42-47,52-62,119-121H2,1-8H3,(H2,122,154)(H,138,155)(H,139,156)(H,140,163)(H,141,165)(H,142,168)(H,143,169)(H,144,162)(H,145,157)(H,146,166)(H,147,167)(H,148,158)(H,149,159)(H,150,164)(H,151,160)(H,152,161)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t67-,68-,69-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m1/s1 |

InChI Key |

LJOHXTAFMGLGQQ-QQAORGPTSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C6CCCCC6)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C9CCCCC9)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C6CCCCC6)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C9CCCCC9)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Rational Design and Development of Myostatin Inhibitory D Peptides

Fundamental Principles of D-Peptide Design for Myostatin Inhibition

The design of potent and stable myostatin inhibitory D-peptides is a multifaceted process that relies on key principles of peptide chemistry and molecular recognition. These principles aim to create molecules that can effectively mimic the binding of natural inhibitors while resisting the body's natural degradation mechanisms.

Retro-Inverso Peptide Strategy and Stereochemical Considerations

A cornerstone in the development of myostatin inhibitory D-peptides is the retro-inverso strategy. nih.govresearchgate.net This approach involves not only inverting the stereochemistry of each amino acid from the L- to the D-configuration but also reversing the sequence of the peptide backbone. researchgate.net The result is a peptide that, when in an extended conformation, presents its side chains in a topology that is nearly identical to that of the parent L-peptide. researchgate.net This is crucial because the side chains are primarily responsible for the specific interactions with the target protein, in this case, myostatin.

While the side-chain orientation is preserved, the direction of the amide bonds in the peptide backbone is reversed. researchgate.net This "retro" orientation of the amide bonds, combined with the "inverso" stereochemistry of the D-amino acids, allows the D-peptide to mimic the binding of the original L-peptide to its biological target. researchgate.net However, it is important to note that the success of this strategy is not always guaranteed, as the altered backbone may not perfectly replicate the necessary conformational structure for binding, particularly for peptides with a defined secondary structure like an α-helix. researchgate.net

Engineering for Enhanced Proteolytic Stability and Resistance to Enzymatic Degradation

One of the most significant advantages of D-peptides is their remarkable resistance to proteolytic degradation. researchgate.netfujita-hu.ac.jp Proteases, the enzymes responsible for breaking down proteins and peptides in the body, are highly specific for substrates composed of L-amino acids. The inverted stereochemistry of D-peptides renders them largely unrecognizable to these enzymes, thus preventing their rapid breakdown. fujita-hu.ac.jp

For instance, studies have shown that while an L-peptide myostatin inhibitor like MIPE-1686 is highly susceptible to degradation by enzymes such as trypsin, its D-peptide counterpart, MID-35, remains almost entirely intact under the same conditions. nih.gov This enhanced stability is a key factor in the prolonged biological activity of D-peptides, allowing for a more sustained inhibition of myostatin in vivo. nih.govnih.gov The increased resistance to enzymatic digestion is a primary driver for the development of D-peptides as therapeutic agents. fujita-hu.ac.jp

Structure-Activity Relationship (SAR) Studies in D-Peptide Optimization

Structure-activity relationship (SAR) studies are a critical component of the iterative process of optimizing D-peptide inhibitors. These studies involve systematically modifying the peptide sequence and observing the resulting effects on its inhibitory activity. A key focus of SAR studies for myostatin inhibitory peptides has been the role of hydrophobic residues. nih.govnih.gov

Through techniques like alanine (B10760859) scanning, where individual amino acid residues are replaced with alanine, researchers can identify key residues that are essential for binding to myostatin. nih.gov For example, in the development of L-peptide inhibitors derived from the myostatin prodomain, specific tryptophan, tyrosine, and aliphatic residues were found to be crucial for effective inhibition. nih.govnih.gov

This knowledge is then applied to the design of D-peptides. For instance, in the development of the D-peptide MID-35, hydrophilic residues in the parent peptide were replaced with D-arginine to improve physicochemical properties while preserving the important hydrophobic interactions. nih.gov Furthermore, the incorporation of unnatural amino acids, such as D-cyclohexylglycine, has been shown to enhance the inhibitory potency of these peptides. researchgate.net The chain length of the peptide is also a critical factor, with studies indicating that a minimum length of 15 to 16 residues is necessary to achieve potent myostatin inhibition in the sub-micromolar range. nih.gov

Origins and Evolution of Myostatin Inhibitory D-Peptide Sequences

The design of myostatin inhibitory D-peptides is not a de novo process but rather is informed by the structures of naturally occurring myostatin inhibitors. By mimicking the binding regions of these natural inhibitors, researchers can develop peptide sequences with a high likelihood of binding to and inhibiting myostatin.

Design Derived from Myostatin Prodomain Sequences (e.g., 16-mer peptides)

The myostatin prodomain is a naturally occurring inhibitor of myostatin. nih.govmdpi.com After myostatin is synthesized as a precursor protein, it is cleaved to release the mature, active form. The cleaved prodomain, however, can remain non-covalently bound to the mature myostatin, keeping it in an inactive state. nih.gov The region of the prodomain responsible for this inhibition has been a primary source for the design of inhibitory peptides. mdpi.comfigshare.com

Initial research identified minimal peptide sequences from the mouse myostatin prodomain, such as 23- and 29-mer peptides, that could effectively inhibit myostatin. nih.govnih.gov Subsequent SAR studies led to the development of more potent, shorter peptides, including 16-mer sequences like MIPE-1686. nih.govjst.go.jp This L-peptide was then used as a template for the design of its retro-inverso D-peptide analog, MID-35. nih.govresearchgate.net The development of these 16-mer peptides has demonstrated that it is possible to create potent myostatin inhibitors with significantly reduced size compared to the full prodomain. nih.gov

Design Based on Follistatin N-Terminal Domain Fragments

Follistatin is another potent, naturally occurring inhibitor of myostatin. nih.govnih.gov It is a glycoprotein that binds to myostatin and other members of the TGF-β superfamily, preventing them from binding to their receptors. nih.govresearchgate.net The N-terminal domain of follistatin has been identified as a key region for myostatin binding. nih.govnih.gov

Researchers have synthesized fragment peptides derived from this N-terminal domain to create myostatin-specific inhibitors. nih.govnih.gov One such example is the 14-mer peptide DF-3, which was shown to effectively inhibit myostatin without significantly affecting other TGF-β family members like activin A or TGF-β1. nih.gov Further SAR studies on DF-3, focusing on the optimization of hydrophobic residues, led to the development of DF-100, a derivative with twice the inhibitory potency of the parent peptide. nih.govnih.gov While these developments have primarily focused on L-peptides, the potent and specific inhibition demonstrated by these follistatin-derived peptides makes their corresponding D-peptide analogs a promising area for future research.

Data Tables

Table 1: Myostatin Inhibitory Peptides and their Reported Activities

| Peptide Name | Origin/Type | Sequence | Reported IC50 (µM) |

| MIPE-1686 | Myostatin Prodomain (L-peptide) | Ac-X-R-Q-N-T-R-Y-S-R-I-E-W-I-K-I-Q-I-I-S-K-L-R-L-amide | ~0.3 |

| MID-35 | Myostatin Prodomain (D-peptide) | l-r-x-k-r-w-i-r-x-k-i-w-r-i-y-w-amide (x = D-cyclohexylglycine) | ~0.3 |

| DF-3 | Follistatin N-Terminal Domain (L-peptide) | Not specified in search results | Not specified in search results |

| DF-100 | Follistatin N-Terminal Domain (L-peptide) | Not specified in search results | 4.0 |

Note: The IC50 values are approximate and may vary depending on the specific assay conditions.

De Novo Design Using In Silico Protein-Protein Interaction Analysis (e.g., MIF peptides)

De novo peptide design, guided by computational analysis of protein-protein interactions (PPIs), is a cornerstone of modern drug discovery. nih.govnih.gov This strategy involves creating novel peptide sequences based on the structural and chemical properties of the interface between a target protein and its natural binding partners. nih.gov

A prominent example of this approach is the development of Myostatin Inhibitory Factor (MIF) peptides, such as MIF1 and MIF2. nih.govmendeley.comreddit.com Researchers designed these 10-mer peptides by conducting an in-depth in silico analysis of the interactions between myostatin (MSTN) and its binding partners, the activin type IIB receptor (ACVRIIB) and fibromodulin (FMOD). nih.govnih.govmendeley.com The analysis revealed that residues at positions 22–31 of myostatin were critical for both interactions. nih.gov This key region served as the structural template for designing the MIF peptides. nih.gov The goal was to create peptide mimetics that could effectively compete with the natural ligands for binding to myostatin, thereby inhibiting its function. nih.gov This computational-first approach allows for the rapid design of promising lead compounds with desired therapeutic profiles. nih.gov

Computational and Rational Approaches in Myostatin Inhibitory D-Peptide Design

Computational methods are integral to the design and optimization of myostatin inhibitory D-peptides. nih.gov These techniques provide a fast and cost-effective means to screen vast numbers of potential candidates and to gain detailed insights into their mechanisms of action at a molecular level. nih.gov

In Silico Binding Prediction and Docking Studies

In silico binding prediction and molecular docking are powerful computational tools used to forecast the binding affinity and orientation of a ligand (the D-peptide) within the binding site of a target protein (myostatin). nih.govresearchgate.net These methods are crucial for screening potential peptide inhibitors and prioritizing them for further experimental validation. nih.gov

In the development of the MIF peptides, for instance, the inhibitory potential of the designed peptides against myostatin was predicted using an in silico binding approach. nih.gov All designed peptides were docked with myostatin using software like PatchDock, which was followed by refinement and scoring with FireDock. nih.gov The top-scoring peptides were then selected based on their global binding energies, which serve as a measure of the strength of the interaction between the peptide and myostatin. nih.gov A higher negative global energy value typically indicates a more efficient interaction. nih.gov This process allows researchers to virtually screen and identify the most promising candidates before committing to costly and time-consuming chemical synthesis and biological testing. nih.govnih.gov

Table 1: Example Data from In Silico Docking Studies

| Peptide Candidate | Docking Software | Predicted Global Binding Energy (kcal/mol) | Key Interacting Residues on Myostatin |

|---|---|---|---|

| MIF1 | PatchDock/FireDock | Data Not Publicly Specified | Residues within the receptor binding site |

| MIF2 | PatchDock/FireDock | Data Not Publicly Specified | Residues within the receptor binding site |

| ZINC85592908 | Not Specified | High Binding Affinity | Leu60, Pro56, His59 |

| ZINC85511481 | Not Specified | High Binding Affinity | Leu60, Pro56, His59 |

Molecular Dynamics Simulations for Inhibitor Complex Characterization

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a D-peptide inhibitor and myostatin over time. nih.govescholarship.org By simulating the movements of atoms in the complex, researchers can characterize the stability of the peptide-protein interaction, identify key conformational changes, and understand the energetic factors driving the binding process. nih.govnih.gov

MD simulations have been used to analyze the conformational structures of myostatin inhibitory peptides both in their free, solvated state and when bound to the mature myostatin core. nih.govnih.gov These studies have shown that peptides that may be largely unstructured in solution can readily adopt stable helical conformations upon binding to myostatin, an effect driven by the structure-stabilizing nature of the myostatin active site. nih.govmdpi.com

Furthermore, MD simulations can reveal the intricate network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-myostatin complex. nih.gov By analyzing the trajectories of these simulations, scientists can assess the flexibility and internal motions of the complex, identifying how the inhibitor might alter the dynamics of myostatin to prevent it from binding to its receptor. nih.govmdpi.com For example, simulations can show how a peptide locks the myostatin structure into a rigid, inhibited state. mdpi.com This detailed characterization is invaluable for refining inhibitor design to enhance potency and specificity. nih.gov

Mechanistic Insights into Myostatin Inhibitory D Peptide Action

Molecular Recognition and Binding with Myostatin Ligand

The initial step in the mechanism of a myostatin inhibitor D-peptide is its direct binding to the myostatin protein. This interaction is highly specific and foundational to its inhibitory function.

Research suggests that myostatin inhibitory peptides, including D-peptide variants, target a specific region on the myostatin ligand. nih.gov The proposed binding site is the broad concavity on myostatin where the activin type I receptor would normally bind. nih.gov Myostatin, like other TGF-β family members, is synthesized as a precursor protein that is cleaved to form an N-terminal propeptide and a C-terminal mature dimer. nih.govoup.com The propeptide itself is a natural inhibitor, binding to the mature myostatin to keep it in a latent state. researchgate.netoup.com Peptides derived from this prodomain have been instrumental in identifying key binding regions. nih.gov The crystal structure of the related pro-TGF-β1 revealed that the N-terminal α-helical region of its prodomain sits (B43327) in the type I receptor-binding pocket of the mature ligand, a mechanism that is likely conserved for myostatin. nih.gov The design of potent inhibitory peptides, including D-peptides, often leverages the structure of these natural inhibitory domains to effectively occupy this crucial binding site. nih.gov

Myostatin initiates its intracellular signaling cascade by first binding to the activin type II receptors, primarily the Activin Receptor Type IIB (ActRIIB). nih.govoup.comnih.gov This initial binding is a prerequisite for the recruitment and phosphorylation of a type I receptor (either ALK4 or ALK5), which then activates the downstream pathway. nih.govnih.govpnas.org

Myostatin inhibitor D-peptides function as direct antagonists. By occupying the receptor-binding site on the myostatin ligand, the D-peptide physically obstructs the interaction between myostatin and the ActRIIB receptor. This competitive inhibition effectively neutralizes the myostatin protein, preventing it from activating its cell surface receptors and initiating the signal that suppresses muscle growth. nih.gov This mechanism is a common strategy for various myostatin inhibitors, including neutralizing antibodies and recombinant propeptides, which also aim to block the myostatin-receptor interface. nih.gov

The TGF-β superfamily consists of over 35 members in vertebrates, including GDF-11, activins, and TGF-βs, which regulate a wide array of cellular processes. oup.comoup.com Due to structural similarities, there is often cross-reactivity of inhibitors among family members. Myostatin is highly related to GDF-11, and both, along with activin A, are known to signal through the ActRIIB receptor. nih.govoup.com

Research has shown that some myostatin inhibitor D-peptides can redundantly inhibit multiple TGF-β superfamily members. For example, the D-peptide MID-35 demonstrates potent inhibition of not only myostatin but also activin A and GDF-11, all of which activate Smad2/3 signaling. nih.gov However, its inhibitory effect on TGF-β1 is significantly less pronounced. nih.gov This broader inhibition of myostatin, activin A, and GDF-11 may be therapeutically advantageous, as studies suggest that blocking both myostatin and activin is more effective for promoting muscle growth than inhibiting myostatin alone. nih.gov

The following table displays the inhibitory concentrations (IC₅₀) of the D-peptide MID-35 against various TGF-β superfamily members, as determined by a luciferase reporter gene assay.

| Compound | Target Ligand | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MID-35 | Myostatin | 0.19 | nih.gov |

| GDF-11 | 1.1 | nih.gov | |

| Activin A | 0.89 | nih.gov | |

| TGF-β1 | >10 | nih.gov |

Intracellular Signaling Pathway Modulation

By preventing myostatin from binding to its receptor, D-peptides effectively halt the downstream intracellular signaling cascade that mediates myostatin's biological effects.

Upon the formation of the myostatin-ActRIIB-ALK4/5 receptor complex, the type I receptor kinase phosphorylates the receptor-regulated Smad proteins, specifically Smad2 and Smad3. nih.govnih.gov This phosphorylation is the key activation step. nih.gov Once activated, Smad2/3 forms a complex with the common-partner Smad4. nih.gov This entire complex then translocates from the cytoplasm into the nucleus, where it acts as a transcription factor to regulate target genes that inhibit muscle growth. nih.govnih.gov

Myostatin inhibitor D-peptides, by blocking the initial receptor binding, prevent the phosphorylation of Smad2 and Smad3. nih.govnih.gov Consequently, the formation of the Smad2/3/4 complex and its subsequent nuclear translocation are attenuated. nih.gov Studies have demonstrated that the addition of myostatin inhibitory peptides leads to a dose-dependent decrease in myostatin-induced Smad2 phosphorylation. nih.gov This disruption of the Smad2/3 signaling pathway is the central intracellular mechanism by which these inhibitors negate the anti-myogenic effects of myostatin. nih.gov

Myogenic Regulatory Factors (MRFs) are a family of transcription factors essential for myogenesis, the process of skeletal muscle formation. harvard.edu This family includes MyoD, Myogenin (MyoG), Myf-5, and MRF4. harvard.edu These factors control the commitment of progenitor cells to the muscle lineage and their subsequent differentiation into mature muscle fibers. nih.gov The satellite cell transcription factor Pax7 is also crucial for the proliferation of myoblasts. Myostatin signaling negatively impacts this process; for example, myostatin-induced Smad3 phosphorylation interferes with the activity of MyoD, thereby impairing myoblast differentiation. nih.gov

By inhibiting the myostatin-Smad2/3 pathway, D-peptides lift this suppression. The resulting decrease in Smad2/3 activity allows for the increased expression and activity of key myogenic regulatory factors. researchgate.net Research indicates that myostatin depletion or inhibition promotes myoblast proliferation and differentiation by elevating the expression of MRFs, leading to an increase in muscle mass. researchgate.net This upregulation of pro-myogenic factors is the ultimate molecular outcome that translates the D-peptide's inhibitory action into muscle growth.

The table below summarizes the effect of myostatin inhibition by D-peptides on key myogenic regulatory factors.

| Myogenic Factor | Function | Effect of Myostatin Inhibition | Reference |

|---|---|---|---|

| Pax7 | Satellite cell proliferation | Upregulated | researchgate.net |

| MyoD | Myogenic commitment and differentiation | Upregulated | nih.govnih.gov |

| Myf-5 | Myogenic commitment | Upregulated | researchgate.net |

| Myogenin (MyoG) | Terminal differentiation of myoblasts | Upregulated | researchgate.net |

Interplay with Growth-Promoting Pathways (e.g., PI3K/Akt/mTOR signaling)

Myostatin negatively regulates the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial axis for promoting muscle protein synthesis and hypertrophy. frontiersin.orgnih.gov By binding to its receptor, the activin type IIB receptor (ActRIIB), myostatin initiates a signaling cascade that ultimately suppresses Akt activity. austinpublishinggroup.com Inhibition of myostatin by D-peptides is, therefore, expected to disinhibit this pathway, leading to the activation of Akt and its downstream effector, mTOR.

Activated Akt plays a pivotal role in muscle growth by phosphorylating and inactivating Forkhead box O (FOXO) transcription factors, which are responsible for transcribing genes involved in muscle atrophy. nih.gov Furthermore, the activation of mTOR is a central event in stimulating muscle protein synthesis. juniperpublishers.com

Research on the myostatin inhibitory D-peptide, MID-35, a retro-inverso peptide, has demonstrated its ability to effectively inhibit myostatin signaling. nih.govnih.gov While direct measurement of PI3K/Akt/mTOR pathway activation by MID-35 is a subject of ongoing research, the fundamental mechanism of myostatin inhibition strongly suggests that D-peptide inhibitors would lead to an upregulation of this growth-promoting pathway. Studies on myostatin inhibition in general have shown that it can relieve the suppression of the PI3K/Akt pathway. nih.gov For instance, myostatin has been shown to inhibit the phosphorylation of key components of the insulin (B600854) signaling pathway, which overlaps with the PI3K/Akt pathway, and this inhibition can be reversed by myostatin antagonists.

A key aspect of the mechanism of some myostatin inhibitory D-peptides, such as MID-35, is their ability to bind to myostatin at the activin type I receptor binding site. nih.gov This prevents myostatin from activating its canonical Smad signaling pathway. One study demonstrated that MID-35 effectively inhibited myostatin-induced phosphorylation of Smad2 and Smad3 in C2C12 muscle cells. researchgate.net The inhibition of this primary myostatin signaling pathway is a critical step that allows for the activation of pro-growth pathways like PI3K/Akt/mTOR.

The following table summarizes the inhibitory activity of MID-35 on myostatin-induced Smad2 phosphorylation.

| Treatment | Relative pSmad2 Protein Level (Normalized to β-actin) |

|---|---|

| Control | N/A |

| Myostatin (10 ng/ml) | 1.00 |

| Myostatin + MID-35 (3 μM) | ~0.25 |

| Myostatin + SB-431542 (10 μM) | ~0.10 |

Data adapted from a study on the effects of MID-35 on myostatin signaling in C2C12 cells. researchgate.net

Downregulation of Muscle Atrophy-Related Genes (e.g., Atrogin-1, MuRF1)

A critical consequence of myostatin signaling is the upregulation of genes associated with muscle atrophy, particularly the E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF1). nih.gov These enzymes play a central role in the ubiquitin-proteasome system, which is responsible for the degradation of muscle proteins. By targeting specific muscle proteins for degradation, Atrogin-1 and MuRF1 contribute significantly to muscle wasting. nih.gov

Myostatin inhibitory peptides, by blocking the action of myostatin, are expected to lead to the downregulation of these atrophy-related genes. Research on the myostatin inhibitory peptides, MIF1 and MIF2, has provided direct evidence for this mechanism. In a study using C2C12 muscle cells, treatment with these peptides resulted in a significant reduction in the mRNA levels of both Atrogin-1 and MuRF1. nih.gov

This downregulation of atrogenes is a key component of the muscle-enhancing effects of myostatin inhibitors. By reducing the rate of muscle protein breakdown, these inhibitors shift the balance towards net protein accretion, leading to muscle hypertrophy.

The table below presents the effect of myostatin inhibitory peptides on the expression of Atrogin-1 and MuRF1.

| Treatment | Relative Atrogin-1 mRNA Level | Relative MuRF1 mRNA Level |

|---|---|---|

| Control | 1.00 | 1.00 |

| Ac-MIF1-treated | Decreased | Decreased |

| Ac-MIF2-NH2-treated | Decreased | Decreased |

Qualitative representation of data from a study on C2C12 cells treated with myostatin inhibitory peptides. nih.gov

Preclinical Efficacy Studies of Myostatin Inhibitory D Peptides in Research Models

Assessment of Skeletal Muscle Mass Augmentation

The primary effect of myostatin inhibition is an increase in skeletal muscle mass. nih.gov Preclinical studies have quantitatively and qualitatively assessed this hypertrophic effect using various D-peptides and other related inhibitory peptides in animal models.

Direct injection of myostatin inhibitory peptides into specific muscles of mouse models has resulted in significant local increases in muscle mass. Studies utilizing the D-peptide MID-35 demonstrated notable efficacy. A single injection of a MID-35 solution into the tibialis anterior (TA) muscle of mice resulted in a 1.3-fold increase in muscle weight after 28 days compared to controls. researchgate.net The in vivo efficacy of the D-peptide MID-35 was found to be superior to that of a comparable L-based inhibitor, MIPE-1686. nih.gov

While not D-peptides, other synthetic myostatin inhibitory peptides have also shown significant effects, providing a basis for the mechanism. For instance, the 16-mer peptide MIPE-1686 (also known as peptide 8a) increased the weight of TA muscles in mdx mice—a model for Duchenne muscular dystrophy—to 114% of the saline-treated controls after 42 days. nih.gov Another peptide, designated 3d, also induced muscular growth in both wild-type ICR and mdx mice. nih.gov

Table 1: Effect of Myostatin Inhibitory Peptides on Muscle Weight in Mice

| Peptide | Mouse Model | Target Muscle | % Increase vs. Control | Study Duration |

|---|---|---|---|---|

| MID-35 (D-peptide) | - | Tibialis Anterior | 30% | 28 Days |

| MIPE-1686 (L-peptide) | mdx | Tibialis Anterior | 14% | 42 Days |

This table is interactive. Select data points for more details.

Beyond simple weight gain, studies have examined the morphological changes within the muscle tissue that contribute to hypertrophy. Treatment with myostatin inhibitory peptides has been shown to increase the size of individual muscle fibers (hypertrophy).

Evaluation of Muscle Function and Regeneration

An increase in muscle mass is clinically meaningful only if it translates to improved muscle function and regenerative capacity. Preclinical research has therefore focused on assessing strength and the ability of muscle to repair itself following injury.

Functional improvement is a key goal of myostatin inhibition. nih.gov Studies have demonstrated that the muscle mass gains from inhibitory peptides correlate with enhanced strength. In a study using mdx mice, treatment with the peptide MIPE-1686 led to a significant improvement in muscle function. nih.gov The hind limb grip strength per kilogram of body weight was approximately 130% of that in saline-treated mice, indicating a substantial recovery of muscle strength. nih.gov This was one of the first reports to show a functional improvement in a pathological model using a myostatin inhibitory peptide of less than 20 amino acids. nih.gov

Table 2: Grip Strength Assessment in mdx Mice Treated with MIPE-1686

| Treatment Group | Hind Limb Grip Strength (kg) / Body Weight (kg) | % of Control |

|---|---|---|

| MIPE-1686 | 5.92 ± 0.82 | ~134% |

| Saline (Control) | 4.41 ± 0.31 | 100% |

This table is interactive. Select data points for more details.

Myostatin negatively regulates the proliferation and differentiation of myoblasts, the precursor cells responsible for forming muscle fibers. researchgate.net Inhibiting myostatin is therefore expected to promote myogenesis—the formation of new muscle tissue.

Preclinical studies using novel inhibitory peptides Ac-MIF1 and Ac-MIF2-NH2 have shown that they enhance myoblast proliferation and differentiation. nih.gov This effect is achieved by increasing the expression of key myogenic regulatory factors such as Pax7, MYOD, and MYOG. nih.gov Pax7 is crucial for activating muscle stem cells, and MYOD and MYOG are essential for directing these cells to form and mature into muscle fibers. nih.gov Treatment with the D-peptide MID-35 has also been associated with an increased percentage of new and mature muscle fibers, further supporting the role of these inhibitors in promoting myogenesis. researchgate.net

The ability of myostatin inhibitors to enhance muscle repair has been tested in various injury models. nih.gov Myostatin expression naturally increases following an injury, which may act to control the regenerative process. sciencedaily.com Blocking this signal has been shown to improve outcomes.

In mice with cardiotoxin-induced muscle injury, pretreatment with the inhibitory peptides Ac-MIF1 or Ac-MIF2-NH2 resulted in enhanced muscle regeneration compared to untreated controls. nih.gov This improvement was linked to the induction of myogenic genes and a reduction in local myostatin expression. nih.gov Other research using a recombinant myostatin propeptide in a model of deep penetrant musculoskeletal injury also demonstrated that blocking myostatin signaling enhances muscle regeneration and repair. nih.gov These findings suggest that myostatin inhibitory D-peptides could be effective in promoting recovery from traumatic muscle injuries. nih.govsciencedaily.com

Efficacy in Established Animal Models of Muscle Wasting

Muscular Dystrophy Models (e.g., Duchenne Muscular Dystrophy models, Oculopharyngeal Muscular Dystrophy models)

In models of Duchenne Muscular Dystrophy (DMD), a severe genetic disorder characterized by progressive muscle degeneration, myostatin inhibition by D-peptides has shown considerable promise. The mdx mouse, a widely utilized animal model for DMD, has been instrumental in these studies. nih.gov Research has demonstrated that systemic administration of a myostatin inhibitory D-peptide can lead to a significant increase in muscle mass and strength. orpha.net For instance, weekly administration of these peptides in DMD mouse models resulted in strong suppression of myostatin signaling and significant improvements in four-limb grip strength. biospace.com

Further studies have shown that intramuscular injection of a shortened 16-mer D-peptide, E31R, into mdx mice led to an increase in the size of gastrocnemius muscle fibers. nih.gov This hypertrophy suggests that even modified and shortened D-peptides can function as effective myostatin inhibitors and induce muscle growth. nih.gov

Similarly, in the A17 mouse model for Oculopharyngeal Muscular Dystrophy (OPMD), another genetic muscle disorder, myostatin inhibition has been explored as a therapeutic strategy. nih.govresearchgate.net While direct studies using D-peptides in OPMD models are less reported, the positive outcomes from antibody-mediated myostatin inhibition in these models, such as increased muscle mass and reduced fibrosis, support the rationale for investigating D-peptide inhibitors in this context. nih.govresearchgate.netfrontiersin.org

Table 1: Effects of Myostatin Inhibitory D-peptides in Muscular Dystrophy Models

| Model | D-peptide Investigated | Key Findings |

|---|---|---|

| mdx mouse (DMD) | Macrocyclic peptide myostatin inhibitors | Strong suppression of myostatin signaling, significant improvements in four-limb grip strength. biospace.com |

| mdx mouse (DMD) | E31R (16-mer D-peptide) | Increased gastrocnemius muscle fiber size. nih.gov |

| A17 mouse (OPMD) | Not directly studied, but antibody inhibition showed positive results. | Increased muscle mass and reduced fibrosis with antibody treatment. nih.govresearchgate.netfrontiersin.org |

Sarcopenia Models

Sarcopenia, the age-related loss of muscle mass and function, is a significant health issue in the elderly. Preclinical studies in aged animal models have provided compelling evidence for the efficacy of myostatin inhibitory D-peptides in addressing this condition. For instance, the myostatin inhibitory D-peptide-35 (MID-35) has been identified as a promising candidate for treating sarcopenia. researchgate.net A single injection of MID-35 into the tibialis anterior muscle of a mouse model resulted in a 1.3-fold increase in muscle weight after 28 days. researchgate.net This demonstrates the potential of D-peptides to counteract age-related muscle decline.

Cancer Cachexia Models

Cancer cachexia is a debilitating syndrome characterized by progressive muscle wasting and is a major contributor to morbidity and mortality in cancer patients. Inhibiting myostatin is a promising strategy to counteract this muscle loss. In preclinical models of cancer cachexia, such as mice with Lewis lung carcinoma, a myostatin inhibitory D-peptide, MID-35, has been shown to be more effective than earlier peptide versions at alleviating muscle wasting. nih.gov Intramuscular administration of MID-35 effectively mitigated skeletal muscle atrophy. nih.gov Furthermore, combination therapy of MID-35 with anamorelin, a ghrelin receptor agonist, led to increased food intake, maximized grip strength, and ultimately, longer survival times in these model mice. nih.gov

Comparative Efficacy and Potency with Other Myostatin Antagonists in Preclinical Settings

The development of various myostatin antagonists allows for a comparative assessment of their preclinical efficacy. D-peptides have been evaluated alongside other inhibitory molecules, including L-amino acid-based peptides and protein-based inhibitors.

Comparison with L-Amino Acid-Based Peptides

D-peptides offer a significant advantage over their L-amino acid-based counterparts due to their enhanced stability and resistance to enzymatic degradation. lifetein.comnih.gov While both L- and D-peptides can be designed to inhibit myostatin, the in vivo effectiveness of L-peptides is often hampered by their short half-life. nih.gov

In a direct comparison, the D-peptide MID-35 demonstrated superior in vivo potency in increasing tibialis anterior muscle mass in mice compared to the L-peptide MIPE-1686, despite having nearly equivalent in vitro inhibitory activity. nih.gov The percentage increase in muscle weight following injection of MID-35 was significantly higher than that observed with MIPE-1686, likely due to the greater enzymatic stability of the D-peptide. nih.gov This highlights the potential of D-peptides to provide a more prolonged inactivation of myostatin in skeletal muscle. nih.gov

Comparison with Protein-Based Inhibitors (e.g., Antibodies, Decoy Receptors)

Protein-based inhibitors of myostatin, such as monoclonal antibodies (e.g., domagrozumab, landogrozumab) and soluble decoy receptors (e.g., ActRIIB-Fc), have been extensively studied and have shown robust efficacy in promoting muscle growth in various animal models. nih.govnih.govresearchgate.net For example, the anti-myostatin antibody RK35 significantly improved body and muscle mass in the A17 mouse model of OPMD. nih.govresearchgate.net Similarly, a soluble myostatin decoy receptor, ActRIIB-Fc, was shown to increase bone mass in addition to muscle mass in mice, an effect not observed with a myostatin-neutralizing antibody alone. researchgate.net

While these large protein-based inhibitors can have a long circulating half-life, their size may limit their ability to penetrate tissues. nih.gov Smaller D-peptides may offer advantages in this regard. nih.gov Although direct head-to-head efficacy studies are not always available, the development of novel antibody approaches, such as those that specifically target the latent form of myostatin, has shown superior muscle strength improvement in mouse disease models compared to conventional anti-myostatin agents. researchgate.net This suggests that the specific mechanism of inhibition is a critical factor in determining efficacy. The clinical development of some protein-based inhibitors has been halted due to adverse effects attributed to the cross-inhibition of other related signaling molecules, a concern that highlights the need for highly specific antagonists like some D-peptides. nih.gov

Table 2: Comparative Efficacy of Myostatin Antagonists

| Antagonist Type | Advantages | Disadvantages |

|---|---|---|

| D-peptides | Enhanced stability, reduced susceptibility to enzymatic degradation, potentially better tissue penetration. lifetein.comnih.gov | May have a shorter half-life compared to large protein inhibitors. |

| L-peptides | Can be designed as potent inhibitors. | Often have a short in vivo half-life due to enzymatic degradation. nih.gov |

| Antibodies | High specificity and long circulating half-life. nih.govresearchgate.net | Large size may limit tissue penetration; some have shown off-target effects. nih.gov |

| Decoy Receptors | Potent inhibition of myostatin and related ligands, leading to robust effects on muscle and bone. researchgate.net | Can have off-target effects by binding to other members of the TGF-β family, leading to adverse events. nih.gov |

Advanced Methodologies for Research and Development of Myostatin Inhibitory D Peptides

In Vitro Bioassays for Inhibitory Potency and Specificity

In vitro assays are fundamental to the initial screening and characterization of myostatin inhibitory D-peptides. These assays provide critical data on a peptide's ability to interfere with the myostatin signaling pathway, its binding affinity, and its effects on muscle cell behavior.

Luciferase Reporter Assays for TGF-β/Myostatin Pathway Inhibition (IC50 determination)

Luciferase reporter assays are a cornerstone for quantifying the inhibitory activity of D-peptides against myostatin. These assays typically utilize human embryonic kidney 293 (HEK293) cells co-transfected with a Smad-responsive reporter plasmid, such as pGL4.48[luc2P/SBE/Hygro], and a control plasmid. nih.gov The principle of this assay is that myostatin, a member of the TGF-β superfamily, activates the Smad2/3 signaling pathway, leading to the expression of the luciferase reporter gene. nih.gov An effective myostatin inhibitor will block this signaling cascade, resulting in a dose-dependent decrease in luciferase activity.

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the myostatin-induced signal by 50%. For instance, the D-peptide MID-35 demonstrated a potent myostatin inhibitory activity with an IC50 value of 0.19 μM. nih.gov This was comparable to the L-peptide inhibitor MIPE-1686 , which had an IC50 of 0.26 μM. nih.gov Further studies on related D-peptides, MID-36 and MID-39 , also utilized this assay to assess their structure-activity relationship, revealing that a 15-mer or larger peptide might be necessary to achieve IC50 values in the potent 0.2 to 0.3 μM range against myostatin. nih.gov

The specificity of these inhibitors can also be assessed using this assay by testing their activity against other TGF-β superfamily members like GDF-11, activin A, and TGF-β1. nih.gov For example, MID-35 was found to inhibit GDF-11 and activin A with IC50 values of 0.63 μM and 0.89 μM, respectively, indicating a degree of cross-reactivity. nih.gov

| Compound | Target | IC50 (μM) | Cell Line | Assay Type |

| MID-35 | Myostatin | 0.19 | HEK293 | Luciferase Reporter |

| MID-35 | GDF-11 | 0.63 | HEK293 | Luciferase Reporter |

| MID-35 | Activin A | 0.89 | HEK293 | Luciferase Reporter |

| MID-35 | TGF-β1 | 1.6 | HEK293 | Luciferase Reporter |

| MIPE-1686 | Myostatin | 0.26 | HEK293 | Luciferase Reporter |

| Peptide 3d | Myostatin | 0.32 | Not Specified | Luciferase Reporter |

| DF-100 | Myostatin | 4.0 | Not Specified | Luciferase Reporter |

Cell-Based Assays for Myoblast Proliferation and Differentiation (e.g., C2C12 cells)

The C2C12 cell line, an immortalized mouse myoblast line, is a widely used model to study the effects of myostatin and its inhibitors on myogenesis. researchgate.net Myostatin is known to inhibit both the proliferation and differentiation of myoblasts. researchgate.net Therefore, an effective myostatin inhibitor D-peptide would be expected to promote these processes.

Assays using C2C12 cells can assess proliferation through methods like cell counting or MTT assays. Differentiation is typically evaluated by observing the formation of multinucleated myotubes and measuring the expression of muscle-specific proteins. For example, studies with the myostatin inhibitory peptides MIF1 and MIF2 demonstrated enhanced C2C12 cell proliferation and differentiation, as evidenced by increased myotube formation and higher fusion indices. These peptides were also shown to counteract the inhibitory effects of myostatin on myotube formation.

While direct data on D-peptides in C2C12 proliferation and differentiation assays is limited in the provided search results, the methodologies employed for other peptidic inhibitors are directly applicable. These assays are crucial for confirming that the inhibition of the myostatin pathway observed in reporter assays translates into a pro-myogenic cellular phenotype.

Competitive Binding Assays (e.g., ELISA)

Competitive binding assays, such as the enzyme-linked immunosorbent assay (ELISA), are valuable for determining the binding affinity of a D-peptide inhibitor to myostatin. In a typical competitive ELISA setup, a known amount of myostatin is coated onto a microplate well. The D-peptide inhibitor is then added along with a labeled myostatin-binding molecule (e.g., a specific antibody or a receptor protein). The D-peptide competes with the labeled molecule for binding to the coated myostatin. A stronger binding affinity of the D-peptide results in a lower signal from the labeled molecule.

While the specific application of competitive ELISA for quantifying the binding of myostatin inhibitor D-peptides was not detailed in the provided search results, this methodology is a standard and powerful tool in inhibitor development. It provides a direct measure of the interaction between the inhibitor and its target, complementing the functional data obtained from cell-based assays. For instance, a commercially available Quantikine GDF-8/Myostatin Immunoassay is a solid-phase ELISA designed to measure GDF-8 levels and could be adapted for such competitive binding studies.

In Vivo Assessment Techniques in Preclinical Models

Following promising in vitro results, the efficacy of myostatin inhibitory D-peptides must be evaluated in preclinical animal models, typically mice. These in vivo studies are essential for understanding the physiological effects of the inhibitor on muscle mass and function.

Histopathological Analysis of Muscle Tissue (e.g., Immunofluorescence, Myofiber Analysis)

Histopathological analysis of muscle tissue is a critical endpoint in preclinical studies of myostatin inhibitors. Following treatment with a D-peptide, muscle tissues, such as the tibialis anterior, are excised, sectioned, and stained to visualize changes in muscle morphology.

Immunofluorescence staining is a more specific technique used to identify and quantify different muscle fiber types. This is achieved using antibodies against specific myosin heavy chain isoforms (e.g., for type I, type IIA, and type IIB fibers). This analysis can reveal if the inhibitor preferentially promotes the growth of specific fiber types, which has implications for muscle function. For example, in studies of other myostatin inhibitors, immunofluorescence has been used to assess necrosis and fibrosis in muscle tissue of dystrophic mouse models.

Myofiber analysis involves quantifying the cross-sectional area (CSA) of individual muscle fibers. An increase in the average myofiber CSA is a direct indication of hypertrophy and a primary goal of myostatin inhibition. This quantitative data provides robust evidence of the anabolic effects of the D-peptide inhibitor in a living organism.

Quantitative Gene Expression Analysis (e.g., qRT-PCR for Myogenic Regulatory Factors, Atrogenes, Follistatin)

To elucidate the molecular mechanisms underlying the observed changes in muscle mass, quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the expression levels of key genes involved in myogenesis and muscle atrophy.

Myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin are crucial for muscle development and regeneration. An effective myostatin inhibitor would be expected to upregulate the expression of these MRFs. For instance, studies on the peptidic myostatin inhibitors MIF1 and MIF2 showed that they induced the expression of myogenic-related markers.

Conversely, atrogenes are genes that promote muscle atrophy, such as Atrogin-1 (also known as Fbxo32) and MuRF1 (Muscle RING-finger protein-1). Myostatin signaling is known to upregulate these genes. Therefore, a successful this compound should lead to a downregulation of atrogene expression.

Follistatin is a natural antagonist of myostatin. researchgate.netnih.gov Measuring the expression of endogenous follistatin can provide insights into the compensatory mechanisms within the muscle tissue in response to D-peptide treatment.

While specific qRT-PCR data for myostatin inhibitor D-peptides was not available in the provided search results, this analytical technique is indispensable for a comprehensive understanding of how these molecules exert their effects at the transcriptional level.

Molecular Analysis of Signaling Pathway Activation (e.g., Co-Immunoprecipitation, Phospho-specific Antibodies)

Myostatin exerts its muscle growth-suppressing effects by binding to the activin type IIB receptor (ActRIIB), which in turn activates the intracellular Smad2/3 signaling cascade. nih.govnih.govsemanticscholar.org A crucial aspect of developing effective myostatin inhibitory D-peptides is the detailed molecular analysis of their impact on this signaling pathway.

While direct binding of D-peptides to myostatin is a primary inhibitory mechanism, co-immunoprecipitation (Co-IP) serves as a powerful technique to elucidate the intricate molecular interactions. Although specific Co-IP studies detailing the direct interaction between a myostatin inhibitory D-peptide and components of the signaling pathway are not extensively documented in the public domain, the principle remains a cornerstone of such research. For instance, Co-IP could be employed to demonstrate that a D-peptide inhibitor disrupts the interaction between myostatin and its receptor, ActRIIB.

The downstream consequences of myostatin inhibition are readily quantifiable using phospho-specific antibodies. These antibodies are designed to recognize and bind specifically to the phosphorylated, and thus activated, forms of signaling proteins. In the context of myostatin signaling, antibodies specific to phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3) are invaluable tools. pnas.org Research has shown that myostatin stimulation leads to an increase in the levels of p-Smad2 and p-Smad3. pnas.org Consequently, the efficacy of a myostatin inhibitory D-peptide can be demonstrated by its ability to reduce the levels of p-Smad2 and p-Smad3 in cell-based assays or in tissue samples from preclinical models. This reduction in phosphorylation is a direct indicator that the D-peptide is successfully blocking the myostatin signaling cascade.

Furthermore, studies have revealed that some myostatin inhibitory D-peptides, such as MID-35, can exhibit a degree of promiscuity, inhibiting other members of the TGF-β superfamily like GDF-11 and activin A, both of which also signal through the Smad2/3 pathway. nih.gov The inhibitory concentration (IC50) values for these interactions can be determined through reporter gene assays, providing a quantitative measure of the peptide's specificity and potency.

| Ligand | MIPE-1686 (L-peptide) IC50 (μM) | MID-35 (D-peptide) IC50 (μM) |

| Myostatin | 0.26 | 0.19 |

| GDF-11 | 1.4 | 0.63 |

| Activin A | 1.4 | 0.89 |

| TGF-β1 | 6.7 | 1.6 |

Innovative Preclinical Delivery Methodologies

The therapeutic potential of myostatin inhibitory D-peptides is intrinsically linked to their effective delivery to the target muscle tissue. Researchers are exploring innovative, non-invasive methods to overcome the challenges of peptide delivery.

One of the most promising non-invasive delivery techniques for myostatin inhibitory D-peptides is iontophoresis. nih.govresearchgate.netmdpi.com This method utilizes a weak electrical current to facilitate the transport of charged molecules, such as peptides, across the skin barrier. nih.gov A significant breakthrough in this area was demonstrated with the myostatin inhibitory D-peptide-35 (MID-35). nih.govresearchgate.netmdpi.com

In a preclinical study using mice, the transdermal delivery of MID-35 via iontophoresis to the hind leg muscles was investigated. nih.govmdpi.com The application of MID-35 through this non-invasive method resulted in a remarkable 1.25-fold increase in the mass of the tibialis anterior muscle. nih.govmdpi.com Furthermore, histological analysis of the muscle tissue revealed a trend towards an increased percentage of new and mature muscle fibers, accompanied by alterations in the mRNA levels of genes downstream of the myostatin signaling pathway. nih.gov These findings underscore the potential of iontophoresis as a viable and effective strategy for the localized, non-invasive delivery of myostatin inhibitory D-peptides.

| Delivery Method | Peptide | Animal Model | Key Finding | Reference |

| Iontophoresis | MID-35 | Mice | 1.25-fold increase in tibialis anterior muscle mass | nih.govmdpi.com |

A major hurdle in the development of peptide-based therapeutics is their often-short in vivo half-life due to rapid clearance and enzymatic degradation. The intrinsic stability of D-peptides, derived from their unnatural amino acid composition, provides a foundational strategy for an enhanced pharmacokinetic profile. nih.gov The retro-inverso D-peptide, MID-35, for example, has demonstrated considerable stability against biodegradation compared to its L-peptide counterpart, MIPE-1686. nih.gov This enhanced stability is believed to contribute to a longer residence time in the muscle, leading to sustained myostatin inhibition and more effective muscle growth. nih.gov

To further improve the pharmacokinetic properties of myostatin inhibitory D-peptides, established techniques such as PEGylation and liposome (B1194612) encapsulation are being explored.

PEGylation: This process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. PEGylation can increase the hydrodynamic size of the peptide, reducing its renal clearance and shielding it from proteolytic enzymes. researchgate.netcreativepegworks.comresearchgate.net This results in a longer circulation half-life and sustained plasma concentrations. researchgate.net While specific studies on the PEGylation of myostatin inhibitory D-peptides are not widely reported, the principles of this technology suggest it could be a valuable strategy for improving their in vivo performance. researchgate.netcreativepegworks.comresearchgate.net

Liposome Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate therapeutic agents, including peptides. nih.govpeptidream.com Encapsulation within liposomes can protect the peptide from degradation and facilitate its targeted delivery. nih.gov The release of the peptide from the liposome can be controlled, offering a mechanism for sustained therapeutic action. nih.gov Research into the liposomal encapsulation of other peptides has shown promising results in terms of stability and controlled release, indicating its potential applicability to myostatin inhibitory D-peptides. nih.gov

Bioorthogonal Conjugation Strategies for Functionalized D-peptides

Bioorthogonal conjugation chemistries have opened up new avenues for creating functionalized D-peptides with novel mechanisms of action. These strategies allow for the precise attachment of molecules with specific functions to the D-peptide scaffold.

A highly innovative approach to myostatin inhibition involves the use of D-peptides functionalized with a photooxygenation catalyst. researchgate.netrsc.orgnih.govrsc.org This strategy aims to achieve irreversible and catalytic inactivation of myostatin. researchgate.netrsc.org In this method, a 16-mer myostatin-binding D-peptide is conjugated to a catalyst that, upon irradiation with near-infrared (NIR) light, generates reactive oxygen species. researchgate.netrsc.orgnih.gov

The key to this technology is the use of an "on/off" switchable catalyst. researchgate.netrsc.org The catalyst is designed to be inactive when the functionalized D-peptide is freely circulating. nih.gov However, upon binding of the D-peptide to myostatin, the conformational restriction imposed on the catalyst "switches it on," enabling it to induce photooxygenation and subsequent inactivation of the myostatin protein. nih.gov This targeted inactivation offers a high degree of selectivity and potency, with studies demonstrating a significant reduction in myostatin activity at nanomolar concentrations of the functionalized D-peptide. nih.gov The D-peptide backbone also confers resistance to enzymatic degradation, making this a robust strategy for in vivo applications. researchgate.netrsc.org

To further enhance the specificity of myostatin inhibition, researchers are exploring the design of enzyme-sensitive linkers for the targeted release of inhibitory D-peptides. This approach is a cornerstone of antibody-drug conjugate (ADC) technology and can be adapted for peptide-drug conjugates. nih.gov

The core principle is to connect the myostatin inhibitory D-peptide to a carrier molecule or a pro-drug moiety via a linker that is specifically cleaved by enzymes that are upregulated in the target tissue, such as muscle. For instance, matrix metalloproteinases (MMPs) are often elevated in tissues undergoing remodeling or in pathological states. researchgate.net A linker containing an MMP-cleavable peptide sequence could be incorporated into the design of a functionalized myostatin inhibitor. researchgate.net In the bloodstream, the conjugate would remain intact. Upon reaching the muscle tissue with elevated MMP activity, the linker would be cleaved, releasing the active myostatin inhibitory D-peptide directly at the site of action. This strategy minimizes systemic exposure and potential off-target effects. Commonly used cleavable dipeptide linkers in other drug delivery systems include valine-citrulline (Val-Cit), which is sensitive to cathepsin B. nih.gov

Future Directions and Research Gaps in Myostatin Inhibitory D Peptide Research

Comprehensive Elucidation of D-Peptide Interactions with Myostatin and Related Ligands

A critical area of future research lies in precisely defining how D-peptides interact with myostatin and other closely related proteins. This understanding is fundamental to designing more potent and specific inhibitors.

Advanced Structural Biology Techniques for Binding Mode Elucidation

Currently, a significant gap in D-peptide research is the lack of high-resolution, experimental structural data for D-peptide/myostatin complexes. While computational approaches, such as molecular docking simulations, have been employed to propose binding modes for L-peptides, these models await experimental validation. nih.gov Future research must prioritize the use of advanced structural biology techniques to overcome this hurdle.

Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential to visualize the precise, three-dimensional interactions between a D-peptide inhibitor and the myostatin protein at an atomic level. nih.gov Obtaining these structures would definitively map the key contact points, hydrogen bonds, and hydrophobic interactions that govern binding. This knowledge is invaluable, as it would move the field from reliance on theoretical models to a structure-based drug design paradigm, enabling more rational and targeted modifications to the peptide sequence. nih.govnih.gov The inherent stability of D-peptides may also prove advantageous in the often-challenging process of forming stable protein-ligand complexes suitable for crystallization or cryo-EM analysis.

Defining the Basis for Ligand Specificity and Redundancy in Inhibition

Myostatin belongs to the Transforming Growth Factor-beta (TGF-β) superfamily, which includes other structurally similar ligands like Activin A and Growth Differentiation Factor-11 (GDF-11). nih.gov A key challenge and area for future investigation is understanding the degree to which D-peptide inhibitors target myostatin specifically versus exhibiting broader, or redundant, inhibition across these related proteins.

Some D-peptides, such as MID-35, have demonstrated an ability to inhibit not only myostatin but also Activin A and GDF-11. nih.gov This redundant inhibition could be therapeutically advantageous, as the simultaneous inhibition of multiple negative regulators of muscle mass might produce a more robust muscle-building effect than targeting myostatin alone. nih.gov

Future research must systematically characterize the binding affinity and inhibitory potency of D-peptides against a panel of TGF-β superfamily members. This will clarify their specificity profiles and help determine whether observed effects are due to myostatin-specific blockade or a multi-ligand inhibitory mechanism.

Table 1: Inhibitory Activity of D-Peptide MID-35 Against Various TGF-β Superfamily Members

| Ligand | IC50 (μM) |

|---|---|

| Myostatin | 0.19 |

| GDF-11 | 0.63 |

| Activin A | 0.89 |

| TGF-β1 | 1.6 |

This table illustrates the redundant inhibitory capability of MID-35, showing its high potency against myostatin and significant, though lesser, activity against other related ligands. Data sourced from nih.gov.

Exploration of Novel D-Peptide Scaffolds and Chemical Modifications

The next generation of myostatin inhibitory D-peptides will likely emerge from the exploration of new structural frameworks and targeted chemical enhancements.

Identification of Minimal Inhibitory Core Structures

Initial research into L-peptides derived from the myostatin prodomain identified a 23-mer peptide as a minimal inhibitory sequence. nih.govgonzaga.edu Subsequent studies have suggested that for D-peptides, a length of 15 to 16 amino acids may be the minimum required to achieve potent sub-micromolar inhibitory activity. nih.gov

A crucial future direction is to precisely define this minimal inhibitory core structure. This involves systematic truncation studies and techniques like alanine (B10760859) scanning, where each amino acid in the peptide is sequentially replaced to determine its contribution to binding and activity. nih.gov Identifying the smallest possible peptide sequence that retains high affinity for myostatin is key for several reasons. Shorter peptides are generally easier and more cost-effective to synthesize, may have improved pharmacokinetic properties, and can serve as a more manageable starting point for further chemical modifications and the design of peptidomimetics. The discovery that an α-helical structure is important for the activity of L-peptide inhibitors provides a valuable clue for designing the core structures of future D-peptides. nih.govacs.org

Strategies for Further Potency Enhancement Through Hydrophobic Residue Modifications

Research has consistently highlighted the critical role of hydrophobic amino acids in the potency of myostatin inhibitory peptides. nih.gov The interaction between the inhibitor and myostatin is often driven by the burial of hydrophobic side chains at the binding interface.

Future strategies for enhancing potency should focus on the rational modification of these hydrophobic residues. This can involve:

Substitution with other natural hydrophobic amino acids: Replacing existing hydrophobic residues (e.g., Alanine, Isoleucine) with others like Tryptophan (Trp) has been shown to enhance activity. nih.gov

Incorporation of unnatural amino acids: Introducing synthetic amino acids with modified hydrophobic side chains, such as D-cyclohexylglycine or 2-naphthyloxyacetyl groups, can create more extensive or optimized interactions with hydrophobic pockets on the myostatin surface, leading to significantly increased potency. nih.gov

Systematic structure-activity relationship (SAR) studies focusing on these modifications will be essential to build a library of potent inhibitors and to understand how subtle changes in hydrophobicity translate to gains in inhibitory function.

Mechanistic Understanding of Long-Lasting Biological Effects of D-Peptides

A key advantage of D-peptides is their observed long-lasting biological effect after administration. nih.govacs.org For example, a single injection of the D-peptide MID-35 has been shown to produce a sustained increase in muscle mass in mice. researchgate.net While this prolonged action is a highly desirable therapeutic feature, the underlying mechanisms are not fully elucidated and require further investigation.

The primary hypothesis is that the longevity of the effect is due to the enhanced stability of the D-peptide backbone. Composed of D-amino acids, these peptides are highly resistant to degradation by proteases, the enzymes that rapidly break down natural L-peptides in the body. researchgate.net This resistance likely leads to a significantly longer residence time of the inhibitor at the site of action (the muscle tissue), allowing for prolonged suppression of myostatin signaling. nih.gov

Future research needs to formally test this hypothesis through detailed pharmacokinetic and pharmacodynamic studies. This includes measuring the concentration of the D-peptide in muscle tissue over extended periods and correlating it with the duration of myostatin pathway inhibition and muscle growth. Understanding the relationship between enzymatic stability, tissue retention, and the duration of the biological response is critical for optimizing future therapeutic strategies.

Integration of Multi-Omics Approaches in Myostatin D-Peptide Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to deepen our understanding of the molecular mechanisms underlying the effects of myostatin inhibitory D-peptides and to accelerate their development. nih.govnih.gov By providing a holistic view of the biological system, multi-omics approaches can help to identify novel therapeutic targets, discover predictive biomarkers, and personalize treatment strategies. nih.govyoutube.com

Transcriptomics can reveal the global changes in gene expression that occur in muscle tissue following treatment with a myostatin inhibitory D-peptide. Studies on myostatin knockout animals and other myostatin inhibitors have already demonstrated significant alterations in the transcriptomic landscape of skeletal muscle. acs.orgnih.govscilit.com For example, a comparative transcriptomic analysis of follistatin-induced muscle hypertrophy, which physiologically inhibits myostatin, showed that less than 10% of the differentially expressed proteins were also regulated at the mRNA level, highlighting the importance of post-transcriptional regulation. acs.org Applying similar analyses to D-peptide-treated models will be crucial for elucidating their specific mechanisms of action and for identifying key signaling pathways that are modulated. A combined transcriptomic and metabolomic analysis in myostatin knockout cattle identified significant enrichment in pathways such as histidine metabolism, purine (B94841) metabolism, and arginine and proline metabolism, providing insights into the metabolic reprogramming that occurs with myostatin inhibition. nih.govresearchgate.net

Proteomics allows for the large-scale analysis of proteins, providing a direct snapshot of the functional machinery of the cell. In the context of myostatin D-peptide research, proteomics can be used to identify the direct binding partners of the peptides, to map the downstream signaling cascades that are affected, and to discover biomarkers of treatment response. acs.org For instance, proteomic studies on myostatin-deficient cattle have identified a significant number of differentially expressed proteins related to the extracellular matrix, suggesting a role for myostatin in regulating the muscle environment. researchgate.net Integrating proteomic data with transcriptomic data can provide a more complete picture of the cellular response to D-peptide-mediated myostatin inhibition, as demonstrated in studies where there was a strong concordance between the biological processes identified through both omics layers despite a low overlap in individual molecules. acs.org

Metabolomics , the comprehensive study of metabolites, can provide valuable information about the metabolic state of muscle tissue and how it is altered by myostatin inhibitory D-peptides. Myostatin is known to play a role in regulating energy metabolism, and its inhibition can impact metabolic homeostasis. nih.gov By analyzing the metabolome, researchers can identify specific metabolic pathways that are affected by D-peptide treatment, which could have implications for both efficacy and safety. For example, metabolomic analysis of myostatin knockout cattle revealed significant changes in glycerophospholipid metabolism and glutathione (B108866) metabolism. nih.gov

The true power of multi-omics lies in the integration of these different data layers. nih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive molecular networks and pathways that are modulated by myostatin inhibitory D-peptides. researchgate.net This integrated approach can lead to the identification of novel drug targets within the myostatin signaling pathway and the discovery of robust biomarkers that can predict which patients are most likely to respond to treatment. nih.gov The application of artificial intelligence and machine learning to these large datasets will be instrumental in uncovering complex patterns and accelerating the drug discovery process. youtube.com

Q & A

Q. What methodologies validate target engagement of D-peptides in complex biological systems?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD) to myostatin or ActRIIB. For in situ validation, apply proximity ligation assays (PLA) in muscle sections to visualize D-peptide–myostatin interactions .

Data Analysis and Contradiction Management

Q. Q. How should researchers interpret discrepancies between in vitro potency (IC50) and in vivo efficacy of D-peptides?

- Methodology : Assess bioavailability (e.g., plasma half-life) and tissue penetration using radiolabeled peptides. If in vitro potency is high but in vivo effects are weak, optimize delivery methods (e.g., intraperitoneal vs. oral). Use PK/PD modeling to correlate exposure (AUC) with biomarker changes (e.g., serum myostatin levels) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in myostatin inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.